molecular formula C15H21N3O2 B2902102 N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide CAS No. 953224-37-8

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide

Cat. No.: B2902102
CAS No.: 953224-37-8
M. Wt: 275.352
InChI Key: OLHCEZSYZLUXDZ-UHFFFAOYSA-N
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Description

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a phenyl group, and an oxalamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide typically involves the reaction of 1-methylpiperidine with a suitable oxalyl chloride derivative in the presence of a base. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate, which is then coupled with a phenylamine derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydride in dimethylformamide

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted piperidine or phenyl derivatives

Scientific Research Applications

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide
  • N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Uniqueness

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide stands out due to its unique combination of a piperidine ring, phenyl group, and oxalamide moiety. This structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-18-9-7-12(8-10-18)11-16-14(19)15(20)17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHCEZSYZLUXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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